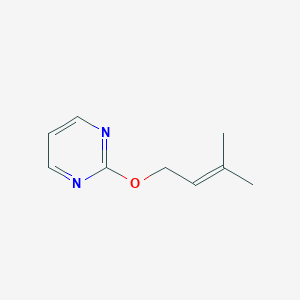

![molecular formula C17H19ClIN3 B2543347 {[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide CAS No. 6188-42-7](/img/structure/B2543347.png)

{[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

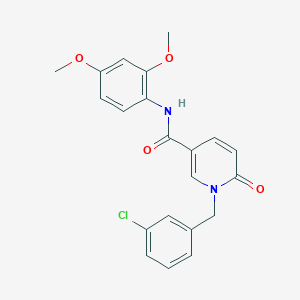

The compound “{[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The compound also has a 4-chlorophenyl group and a trimethylazanium iodide group attached to it .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . In one method, a mixture of 2-aminopyridine and α-bromoketone was subjected to microwave irradiation . After 15–20 minutes of irradiation, the mixture was cooled to room temperature . This method is solvent- and catalyst-free, making it environmentally friendly .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the imidazo[1,2-a]pyridine core, the 4-chlorophenyl group, and the trimethylazanium iodide group . The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle, which is a common structural feature in many medicinal compounds .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. They can be functionalized through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Scientific Research Applications

- Biological Activities : Imidazopyridines exhibit antiviral, antibacterial, antifungal, anti-inflammatory, anti-neoplastic, and antiproliferative properties .

- Efficiency : It demonstrates 99% efficiency at low concentrations (50-1000 ppm) in preventing corrosion .

- Effectiveness : The same complex exhibits antibacterial activity against E. coli and Bacillus spp bacteria, with inhibition diameters of 12±2.1 mm and 15±2.4 mm, respectively .

- Functionalization : Researchers explore direct functionalization strategies for constructing imidazo[1,2-a]pyridine derivatives using transition metal catalysis, metal-free oxidation, and photocatalysis .

- Potential Therapies : These compounds have been proposed for cancer treatment, cardiovascular diseases, and Alzheimer’s disease .

- Theoretical Possibilities : Computational studies explore the binding potential of synthesized imidazo[1,2-a]pyridine compounds to VEGFR2 receptors. These compounds may serve as key inhibitors of tumor cell growth and angiogenesis .

Medicinal Chemistry and Drug Development

Corrosion Inhibition

Antibacterial Activity

Organic Synthesis and Pharmaceutical Chemistry

Broad Biological Activity Spectrum

Molecular Docking Studies

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity . The development of more efficient and environmentally friendly methods for the synthesis of these compounds is a key area of future research . Additionally, the exploration of new functionalization strategies could lead to the discovery of novel imidazo[1,2-a]pyridine derivatives with enhanced medicinal properties .

properties

IUPAC Name |

[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl-trimethylazanium;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN3.HI/c1-21(2,3)12-15-17(13-7-9-14(18)10-8-13)19-16-6-4-5-11-20(15)16;/h4-11H,12H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKLRYJUJOREBA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)Cl.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2543264.png)

![3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride](/img/structure/B2543269.png)

![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2543270.png)

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone](/img/structure/B2543272.png)

![1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B2543273.png)

![4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2543274.png)

![ethyl 4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2543275.png)

![7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2543286.png)

![2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol](/img/structure/B2543287.png)